2-(4-Bromo-3,5-dimethylphenoxy)-N-((N-(4-(trifluoromethyl)phenyl)carbamoyl)amino)ethanamide
Description
2-(4-Bromo-3,5-dimethylphenoxy)-N-((N-(4-(trifluoromethyl)phenyl)carbamoyl)amino)ethanamide is a synthetic small molecule characterized by a brominated dimethylphenoxy group linked to an ethanamide backbone, further functionalized with a carbamoyl urea moiety bearing a 4-(trifluoromethyl)phenyl substituent. This compound exhibits structural motifs common in pharmaceutical intermediates and bioactive molecules, including halogenation (bromine), electron-withdrawing groups (trifluoromethyl), and hydrogen-bonding capable groups (amide, urea).
Synthetic routes for such compounds often involve nucleophilic substitution, amide coupling, and urea formation.
Properties
IUPAC Name |
1-[[2-(4-bromo-3,5-dimethylphenoxy)acetyl]amino]-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrF3N3O3/c1-10-7-14(8-11(2)16(10)19)28-9-15(26)24-25-17(27)23-13-5-3-12(4-6-13)18(20,21)22/h3-8H,9H2,1-2H3,(H,24,26)(H2,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNYXLSFLGIWDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NNC(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Bromo-3,5-dimethylphenoxy)-N-((N-(4-(trifluoromethyl)phenyl)carbamoyl)amino)ethanamide is a complex organic molecule with potential biological activity. Its structure includes a brominated phenoxy group and a trifluoromethyl-substituted phenyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C18H17BrF3N3O3
- Molecular Weight : 460.25 g/mol
- CAS Number : 1458652-81-7
The biological activity of this compound can be attributed to its interaction with specific molecular targets, particularly in cancer biology. The presence of the bromo and trifluoromethyl groups may enhance lipophilicity and metabolic stability, potentially allowing for better cellular uptake.
- Inhibition of Kinases : Preliminary studies suggest that this compound may act as an inhibitor of certain kinases involved in cell signaling pathways. For instance, compounds with similar structures have shown inhibition against c-KIT kinase, which is significant in the treatment of gastrointestinal stromal tumors (GISTs) .
- Antitumor Activity : The compound's structural components may confer antitumor properties by disrupting cancer cell proliferation and inducing apoptosis. In vitro studies have indicated that related compounds can effectively inhibit tumor growth in various cancer cell lines.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Kinase Inhibition | Inhibition of c-KIT | |
| Antitumor Efficacy | Reduced growth in GIST models | |
| Cytotoxicity | Selective toxicity to cancer cells |
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of structurally similar compounds on human cancer cell lines. The results indicated that these compounds induced apoptosis through the activation of caspase pathways, suggesting a mechanism for their antitumor effects.
- In Vivo Efficacy : Animal models treated with related compounds demonstrated significant tumor regression when administered at specific dosages. For example, mice bearing GIST tumors showed improved survival rates when treated with kinase inhibitors derived from similar chemical scaffolds.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for determining the therapeutic potential of this compound:
- Absorption : High lipophilicity due to bromine and trifluoromethyl groups may enhance absorption.
- Distribution : Likely to distribute widely in tissues due to its non-polar characteristics.
- Metabolism : Expected to undergo metabolic transformation primarily via liver enzymes.
- Excretion : Predominantly excreted through urine after metabolic processing.
Comparison with Similar Compounds
2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide
- Key Differences : Replaces the trifluoromethylphenyl-carbamoyl group with a hydroxymethylphenyl substituent.
- Biological studies on similar hydroxymethyl derivatives highlight enhanced hydrogen-bonding interactions with targets like enzymes or receptors .
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide
- Key Differences : Substitutes the ethanamide-urea chain with a benzamide core and methoxy groups.
- Implications : Methoxy groups are electron-donating, altering electronic distribution and binding affinities. Studies on such derivatives demonstrate moderate antimicrobial activity, suggesting that electron-rich aromatic systems may favor interactions with microbial proteins .
Role of Halogenation and Electron-Withdrawing Groups
4-Bromo-N,N′-bis(4-methoxyphenyl)benzamidine
- Key Differences : Features a benzamidine core with bromine and methoxy groups.
- Implications : The bromine atom in this compound enhances electrophilicity, facilitating coordination with metal ions in supramolecular assemblies. The methoxy groups stabilize conjugation in the N-C-N skeleton, as evidenced by bond-length delocalization (C-N: 1.3689 Å; C=N: 1.285 Å). Comparatively, the trifluoromethyl group in the target compound may induce stronger electron-withdrawing effects, further polarizing the urea moiety .
N-[(3-Acetylphenyl)carbamothioyl]-2-(4-bromo-3-methylphenoxy)acetamide
- Key Differences : Replaces the carbamoyl urea with a carbamothioyl group and introduces an acetylphenyl substituent.
- However, the acetyl group may reduce metabolic stability due to susceptibility to hydrolysis .
Structural and Electronic Comparisons
Table 1: Comparative Analysis of Key Compounds
Q & A
Q. What are the key synthetic strategies for preparing 2-(4-Bromo-3,5-dimethylphenoxy)-N-((N-(4-(trifluoromethyl)phenyl)carbamoyl)amino)ethanamide?
- Methodology : The synthesis typically involves sequential coupling reactions. For analogous carbamoyl ethanamide derivatives, a carbodiimide-mediated coupling (e.g., using DCC or EDC) with catalysts like DMAP is employed to form the urea or carbamate linkages . For example, in similar compounds, the phenoxyacetic acid precursor is activated and reacted with a substituted phenylurea intermediate. Post-synthesis purification often uses column chromatography (silica gel, gradient elution) and recrystallization from solvents like ethyl acetate/hexane. Yield optimization requires strict control of anhydrous conditions and stoichiometric ratios .
Q. How is the compound characterized to confirm its structural integrity?
- Methodology :
- Spectroscopy : H and C NMR (e.g., δ ~7.5–8.0 ppm for aromatic protons, δ ~170 ppm for carbonyl carbons) and FT-IR (amide I band ~1650 cm) are critical for functional group verification .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms the molecular ion peak and fragmentation pattern.
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% by area normalization) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodology : Store as a crystalline solid at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation. Long-term stability (>5 years) is achievable when protected from light and moisture, as demonstrated for structurally related brominated amides .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in enzyme inhibition studies?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., bromo → chloro, trifluoromethyl → methyl) and assess activity changes using enzymatic assays (e.g., COX-2 inhibition as in ).
- Computational Modeling : Perform docking studies (AutoDock Vina, Schrödinger Suite) to predict binding interactions with target proteins. Compare with X-ray crystallographic data from related bromophenyl acetamides (e.g., RMSD <2.0 Å for backbone alignment) .
Q. What experimental design principles apply to optimizing reaction yields in scale-up synthesis?
- Methodology : Use Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify optimal conditions for carbodiimide-mediated coupling, reducing side-product formation . Statistical validation (ANOVA, p<0.05) ensures robustness.
Q. How can contradictory bioactivity data (e.g., varying IC values across studies) be resolved?
- Methodology :
- Assay Standardization : Control variables like buffer pH, ionic strength, and enzyme lot consistency.
- Meta-Analysis : Compare data across studies using normalized metrics (e.g., % inhibition at fixed concentrations). For example, discrepancies in COX-2 inhibition may arise from differences in enzyme sources (human recombinant vs. murine) .
Q. What crystallographic techniques are suitable for resolving the compound’s 3D structure?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) at 100 K with Mo-Kα radiation (λ = 0.71073 Å) provides precise bond lengths and angles. For brominated analogs, data-to-parameter ratios >15 and R-factors <0.06 ensure reliability .
Q. How can fluorescence-based assays be adapted to study this compound’s interactions with biomolecules?
- Methodology : Derivatize the compound with fluorophores (e.g., dansyl chloride) or exploit intrinsic fluorescence (if present). Monitor quenching or FRET effects upon binding to proteins (e.g., serum albumin) using spectrofluorometers (λ = 280 nm, λ = 340 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
